molecular formula C13H18N2O B3109113 (3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one CAS No. 170211-02-6

(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one

Cat. No.: B3109113
CAS No.: 170211-02-6
M. Wt: 218.29 g/mol
InChI Key: GYDZGFZXQCOKRU-QWRGUYRKSA-N
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Description

(3S,5S)-1-Benzyl-3,5-dimethylpiperazin-2-one (CAS 170211-02-6) is a chiral piperazinone derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C13H18N2O and a molecular weight of 218.30 g/mol, this compound serves as a versatile synthetic intermediate and scaffold . Its defined stereochemistry, indicated by the (3S,5S) configuration, is critical for studying structure-activity relationships and for the synthesis of enantiomerically pure substances . Piperazine and piperazinone cores are frequently employed in drug discovery, and this benzyl- and methyl-substituted variant is particularly valuable for developing potential therapeutic agents. Research indicates similar chiral piperazine derivatives are explored for their biological activity in central nervous system (CNS) disorders and other serotonin-related disease targets . As a building block, it can be utilized in the synthesis of more complex molecules for preclinical evaluation. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols. The compound is typically shipped and stored at controlled room temperature.

Properties

IUPAC Name

(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-8-15(13(16)11(2)14-10)9-12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDZGFZXQCOKRU-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C(N1)C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C(=O)[C@@H](N1)C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and dimethylpiperazine.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).

    Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate, followed by cyclization to form the piperazine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one is a chiral piperazine derivative with potential applications in medicinal chemistry and organic synthesis. The compound, identified by the IUPAC name this compound and CAS number 170211-02-6, serves as a building block for synthesizing complex molecules and therapeutic agents.

Molecular Structure
this compound has the molecular formula C13H18N2O, containing 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Synthesis
The synthesis of this compound involves multiple steps, highlighting its role in creating more complex structures.

Applications
this compound is used in organic synthesis and medicinal chemistry as a building block for complex molecules and potential therapeutic agents. Specifically, piperazine compounds, including derivatives of this compound, have been explored as:

  • TLR7/TLR8/TLR9 antagonists Piperazine compounds can target and suppress TLR7, TLR8, and TLR9, which are useful in treating autoimmune and auto-inflammatory diseases .
  • Protein Kinase C beta II inhibitors These compounds are useful in treating conditions associated with diabetes mellitus and its complications, cancer, ischemia, inflammation, central nervous system disorders, cardiovascular disease, and dermatological diseases .
  • Antidiabetic agents Phenolic compounds extracted from agri-food by-products have shown antidiabetic activity, improving the health of patients with diabetes and related conditions .

Mechanism of Action

The mechanism of action of (3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazinone Derivatives with Varied Substituents

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Key Substituents Notable Properties/Applications Reference
(3S,5S)-1-Benzyl-3,5-dimethylpiperazin-2-one 170211-02-6 C₁₃H₁₈N₂O N1-Benzyl, 3S/5S-methyl Chiral ligand; intermediate in drug synthesis
(2R,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride 198896-00-3 C₁₃H₂₂Cl₂N₂ N1-Benzyl, 2R/5S-methyl; HCl salt Enhanced solubility for biological assays
4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one 1235670-92-4 C₁₁H₁₆N₄O₂ Acetyl-pyrazolyl moiety Potential kinase inhibitor scaffold
(3S,5S)-3,5-Dimethylpiperazin-2-one 1152112-99-6 C₆H₁₂N₂O No benzyl group Simpler backbone; limited lipophilicity

Key Observations :

  • Solubility and Stability: The dihydrochloride salt (OR-8535) exhibits improved aqueous solubility compared to the neutral piperazinone, making it preferable for in vitro studies .
  • Stereochemical Impact : The (3S,5S) configuration in the target compound contrasts with the (2R,5S) configuration in OR-8535, leading to divergent interactions in asymmetric catalysis .

Biological Activity

(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperazine ring with methyl and benzyl substituents. Its molecular formula is C13H21N2OC_{13}H_{21}N_2O, and it has a molecular weight of 221.33 g/mol. The stereochemistry at the 3 and 5 positions contributes to its biological properties.

Recent studies suggest that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been noted for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases like Alzheimer's .
  • Modulation of Immune Responses : It has been implicated in the modulation of Toll-like receptors (TLRs), particularly TLR7 and TLR9, which play significant roles in autoimmune diseases .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Effect Reference
AChE InhibitionIC50 = 0.056 µM
BACE1 InhibitionIC50 = 9.01 µM
TLR7 AntagonismModulates immune response in SLE
CytotoxicityLow cytotoxicity in human peripheral blood mononuclear cells (PBMCs)

1. Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated significant inhibition of AChE and BACE1 in vitro. This dual inhibition suggests a potential therapeutic role in treating Alzheimer's disease by preventing the breakdown of acetylcholine and reducing amyloid-beta production .

2. Autoimmune Disease Modulation

Another investigation assessed the compound's effects on TLR pathways in systemic lupus erythematosus (SLE) models. The results indicated that it effectively inhibited TLR7 and TLR9 activation, leading to decreased inflammatory cytokine production and autoantibody generation. This positions the compound as a promising candidate for further development in treating autoimmune conditions .

Safety Profile

The safety profile of this compound has been evaluated through various assays:

  • Cytotoxicity Assays : These tests revealed low cytotoxic effects on human PBMCs, indicating a favorable safety margin for therapeutic applications .
  • Pharmacokinetics : Preliminary studies suggest good solubility and stability in human microsomes, essential for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of benzylamine with diketone precursors under controlled pH and temperature. Key intermediates (e.g., piperazine derivatives) are purified via column chromatography and characterized using 1H^1H-NMR (e.g., δ 3.51 ppm for piperazine protons) and LC/MS (e.g., M+H+^+ at 484 m/z for related analogs) to confirm regiochemistry and stereochemistry . Yield optimization (e.g., 46% in analogous syntheses) requires inert atmospheres and anhydrous solvents .

Q. How is the stereochemical integrity of this compound validated during synthesis?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases can resolve enantiomers. X-ray crystallography is definitive for absolute configuration confirmation, while NOESY NMR detects spatial proximity of methyl groups to confirm the (3S,5S) configuration . Comparative analysis with diastereomers (e.g., (3R,5R) or (3R,5S)) via 13C^{13}C-NMR chemical shifts can further validate stereochemistry .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to cross-validate results. For example, if receptor-binding data (e.g., dopamine D3 receptor) conflicts with cellular efficacy, evaluate membrane permeability via PAMPA assays or metabolic stability in hepatocyte incubations . Adjust experimental controls (e.g., vehicle-matched solubility studies) to isolate confounding factors .

Q. How does the benzyl group in this compound influence its pharmacokinetic profile compared to non-aromatic analogs?

  • Methodological Answer : The benzyl moiety enhances lipophilicity, which can be quantified via logP measurements (e.g., shake-flask method). Compare plasma protein binding (PPB) using equilibrium dialysis and metabolic clearance in microsomal assays. Structural analogs lacking the benzyl group (e.g., 3,5-dimethylpiperazin-2-one) show reduced PPB (e.g., 85% vs. 65%) and faster hepatic clearance, as demonstrated in LC/MS-based pharmacokinetic studies .

Q. What computational methods predict the environmental fate of this compound?

  • Methodological Answer : Use QSAR models to estimate biodegradation (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR). Experimental validation includes OECD 301F ready biodegradability tests and Daphnia magna acute toxicity assays. For hydrolysis stability, conduct accelerated degradation studies at varying pH (2–12) and temperatures (25–50°C), monitoring via UPLC-UV .

Comparative and Mechanistic Questions

Q. How does the methyl substitution pattern in this compound affect its reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Steric hindrance from the 3,5-dimethyl groups reduces nucleophilic attack at the piperazin-2-one carbonyl. Kinetic studies (e.g., pseudo-first-order rate constants with amines) show slower reactivity compared to non-methylated analogs. DFT calculations (e.g., B3LYP/6-31G*) model transition-state energies to rationalize steric vs. electronic effects .

Q. What analytical techniques differentiate this compound from its regioisomers or degradation products?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes regioisomers via exact mass (e.g., 0.001 Da precision). For degradation products (e.g., oxidation at the benzyl position), use LC-PDA-ESI/MSⁿ to identify m/z shifts (e.g., +16 Da for hydroxylation). Chiral SFC separates diastereomeric degradation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one
Reactant of Route 2
Reactant of Route 2
(3S,5S)-1-benzyl-3,5-dimethylpiperazin-2-one

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